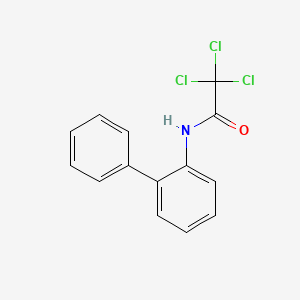
N-2-biphenylyl-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-2,2,2-trichloroacetamide (BPT) is a chemical compound that has been widely used in scientific research due to its unique properties. BPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.65 g/mol. It is a potent inhibitor of protein synthesis and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N-2-biphenylyl-2,2,2-trichloroacetamide inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. N-2-biphenylyl-2,2,2-trichloroacetamide binds to the ribosome with high affinity and prevents the formation of peptide bonds, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have potent antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-biphenylyl-2,2,2-trichloroacetamide in lab experiments is its potent inhibitory effect on protein synthesis. This allows researchers to study the role of protein synthesis in various cellular processes and to investigate the mechanism of action of various antibiotics. However, one limitation of using N-2-biphenylyl-2,2,2-trichloroacetamide is its potential toxicity. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for the study of N-2-biphenylyl-2,2,2-trichloroacetamide. One area of research is the development of new analogs of N-2-biphenylyl-2,2,2-trichloroacetamide with improved therapeutic properties. Another area of research is the investigation of the role of N-2-biphenylyl-2,2,2-trichloroacetamide in various cellular processes, including cell signaling and gene expression. Finally, the use of N-2-biphenylyl-2,2,2-trichloroacetamide as a tool to study the mechanism of action of various antibiotics and to investigate the development of antibiotic resistance is an important area of research.
Méthodes De Synthèse
N-2-biphenylyl-2,2,2-trichloroacetamide can be synthesized using various methods, including the reaction of 2-biphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-2-biphenylyl-2,2,2-trichloroacetamide as a white crystalline solid with a yield of up to 90%. Other methods of synthesis include the reaction of 2-biphenylamine with trichloroacetic acid in the presence of a base, or the reaction of 2-biphenylcarboxylic acid with thionyl chloride followed by reaction with ammonia.
Applications De Recherche Scientifique
N-2-biphenylyl-2,2,2-trichloroacetamide has been widely used in scientific research due to its potent inhibitory effect on protein synthesis. It has been used to study the mechanism of action of various antibiotics and to investigate the role of protein synthesis in various cellular processes. N-2-biphenylyl-2,2,2-trichloroacetamide has also been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for bacterial infections.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBXZPEHISLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


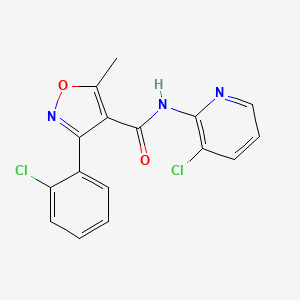

![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)

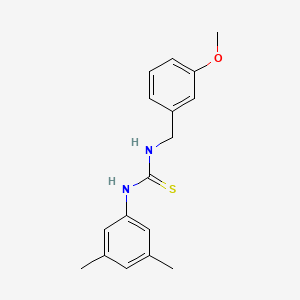
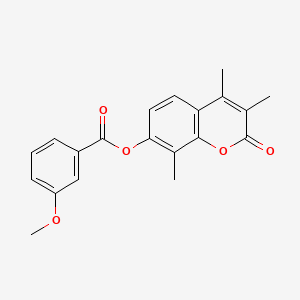
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
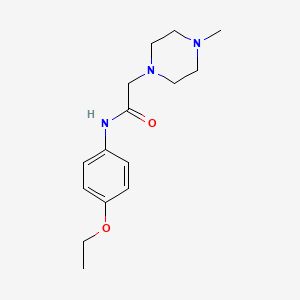
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)